MHP 133 MHP 133 HY-101653 is a drug with multiple CNS targets, and inhibits acetylcholinesterase (AChE) with Ki of 69 μM; also active against muscarinic M1 and M2 receptors, serotonin 5HT4 receptors, and imidazole I2 receptors.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0007243
InChI: InChI=1S/C17H19N5O3.ClH/c1-21(2)17(24)25-15-10-7-11-22(3)14(15)12-18-20-16(23)19-13-8-5-4-6-9-13;/h4-12H,1-3H3,(H,19,23);1H
SMILES: C[N+]1=CC=CC(=C1C=NNC(=O)NC2=CC=CC=C2)OC(=O)N(C)C.[Cl-]
Molecular Formula: C17H20ClN5O3
Molecular Weight: 377.8 g/mol

MHP 133

CAS No.:

Cat. No.: VC0007243

Molecular Formula: C17H20ClN5O3

Molecular Weight: 377.8 g/mol

* For research use only. Not for human or veterinary use.

MHP 133 -

Molecular Formula C17H20ClN5O3
Molecular Weight 377.8 g/mol
IUPAC Name [1-methyl-2-[(E)-(phenylcarbamoylhydrazinylidene)methyl]pyridin-1-ium-3-yl] N,N-dimethylcarbamate;chloride
Standard InChI InChI=1S/C17H19N5O3.ClH/c1-21(2)17(24)25-15-10-7-11-22(3)14(15)12-18-20-16(23)19-13-8-5-4-6-9-13;/h4-12H,1-3H3,(H,19,23);1H
Standard InChI Key MCOVMZDBWGMPGM-UHFFFAOYSA-N
Isomeric SMILES C[N+]1=CC=CC(=C1/C=N/NC(=O)NC2=CC=CC=C2)OC(=O)N(C)C.[Cl-]
SMILES C[N+]1=CC=CC(=C1C=NNC(=O)NC2=CC=CC=C2)OC(=O)N(C)C.[Cl-]
Canonical SMILES C[N+]1=CC=CC(=C1C=NNC(=O)NC2=CC=CC=C2)OC(=O)N(C)C.[Cl-]

Chemical Properties and Structure

MHP-133 (CAS: 147340-43-0) is a synthetic small molecule with the molecular formula C₁₇H₂₀ClN₅O₃ and a molecular weight of 377.83 g/mol . Its structure enables interactions with diverse CNS targets, including receptors and enzymes implicated in neurodegeneration. The compound’s solubility and stability profiles recommend preparation in solvents such as dimethyl sulfoxide (DMSO) or ethanol for experimental use, though detailed synthetic pathways remain proprietary .

Table 1: Key Chemical Properties of MHP-133

PropertyValueSource
Molecular FormulaC₁₇H₂₀ClN₅O₃
Molecular Weight377.83 g/mol
CAS Number147340-43-0
AChE Inhibition (Kᵢ)69 μM

Pharmacological Targets and Mechanisms

MHP-133’s multitarget strategy addresses the multifactorial nature of AD, combining receptor modulation, enzyme inhibition, and neurotrophic support.

Cholinergic System Modulation

MHP-133 weakly inhibits AChE (Kᵢ = 69 μM), enhancing acetylcholine levels without the adverse effects of potent cholinesterase inhibitors . It also binds to muscarinic (M1/M2) and nicotinic acetylcholine receptors (nAChRs), promoting synaptic plasticity and cognitive function .

Serotonergic and Imidazoline Receptors

The compound interacts with 5-HT₁A and 5-HT₂A serotonin receptors and imidazoline I₂ receptors, which regulate mood, cognition, and neuroprotection . These interactions may synergize with cholinergic effects to improve memory retention.

Neurotrophic and Anti-Excitotoxic Effects

In vitro, MHP-133 upregulates nerve growth factor (TrkA) receptor expression in hippocampal neurons, fostering neuronal survival . It also reduces excitotoxicity by attenuating glutamate-induced damage in hippocampal slices and increases secretion of soluble amyloid precursor protein (sAPP), which opposes toxic amyloid-β aggregation .

Preclinical Efficacy in Cognitive Models

MHP-133 enhances working memory in rodents and non-human primates, validating its translational potential.

Rodent Studies

In rats, intraperitoneal administration (50–200 μg/kg) improved acquisition and accuracy in radial arm maze and Morris water maze tasks. Performance enhancements were dose-dependent and persisted for hours post-administration .

Primate Studies

Rhesus monkeys treated with MHP-133 showed significant improvements in delayed matching-to-sample (DMTS) tasks, particularly at extended delay intervals (≥60 seconds), indicating robust effects on memory retention .

Table 2: In Vivo Cognitive Effects of MHP-133

ModelDoseTask ImprovementKey FindingSource
Rats50–200 μg/kgRadial arm mazeDose-dependent accuracy enhancement
Rhesus monkeys100 μg/kgDMTS30% accuracy increase at 120s delay

Neuroprotective Mechanisms

Amyloid Pathway Modulation

By promoting non-amyloidogenic processing of APP, MHP-133 elevates sAPPα levels, which enhances synaptic plasticity and opposes amyloid-β toxicity . This dual action contrasts with single-target amyloid inhibitors.

Comparative Advantages Over Existing Therapies

Unlike donepezil or rivastigmine, which primarily inhibit AChE, MHP-133’s multitarget profile may reduce side effects (e.g., gastrointestinal distress) while addressing broader pathological mechanisms . Its weak AChE inhibition avoids excessive cholinergic stimulation, and its neurotrophic effects offer disease-modifying potential absent in current symptomatic treatments.

Challenges and Future Directions

While preclinical data are promising, clinical trials are needed to assess safety, pharmacokinetics, and efficacy in humans. The compound’s poor solubility and blood-brain barrier permeability may require formulation optimization . Additionally, long-term studies must evaluate potential tolerance or off-target effects.

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